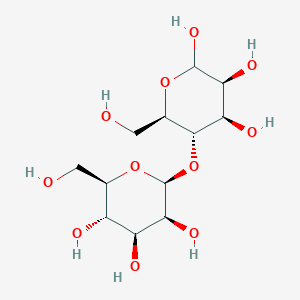

4-O-(b-D-Mannopyranosyl)-D-mannose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-O-(b-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose molecules linked by a beta-glycosidic bond. It is a type of oligosaccharide that plays a significant role in various biological processes and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(b-D-Mannopyranosyl)-D-mannose typically involves the enzymatic or chemical glycosylation of mannose. Enzymatic methods often use glycosyltransferases to catalyze the formation of the beta-glycosidic bond between two mannose units. Chemical synthesis may involve the use of protecting groups to control the regioselectivity and stereoselectivity of the glycosylation reaction.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired disaccharide by fermenting mannose-rich substrates. The product is then purified using techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-O-(b-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The disaccharide can be reduced to form alditols.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as periodic acid or bromine water can be used under mild conditions.

Reduction: Sodium borohydride or hydrogenation with a palladium catalyst can be employed.

Substitution: Acylation or alkylation reagents like acetic anhydride or alkyl halides are commonly used.

Major Products

Oxidation: Formation of mannose-derived aldehydes or acids.

Reduction: Formation of mannitol or other sugar alcohols.

Substitution: Formation of acylated or alkylated mannose derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-O-(β-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose units linked by a glycosidic bond. Its molecular formula is C12H22O11, and it has a molecular weight of 342.3 g/mol. The compound's structure allows it to interact with mannose-binding proteins and receptors, making it a valuable tool in various biomedical applications.

Drug Delivery Systems

Targeted Drug Delivery

One of the most promising applications of 4-O-(β-D-Mannopyranosyl)-D-mannose is in targeted drug delivery systems. Mannosylated nanoparticles (NPs) utilizing this compound can enhance the specificity and efficacy of drug delivery to target tissues. The presence of mannose receptors on cell surfaces facilitates the uptake of these nanoparticles, allowing for precise delivery of therapeutic agents while minimizing systemic side effects .

- Case Study: Mannosylated Nanoparticles

Research has demonstrated that mannosylated NPs can be effectively used to deliver anticancer drugs directly to tumor cells. For instance, a study highlighted the use of mannosylated liposomes loaded with doxorubicin, which showed increased cellular uptake in cancer cells expressing mannose receptors compared to non-targeted liposomes .

Immunological Applications

Modulation of Immune Responses

4-O-(β-D-Mannopyranosyl)-D-mannose plays a significant role in immunology by influencing immune responses through its interaction with mannose-binding lectins (MBLs). These lectins are involved in pathogen recognition and can modulate inflammatory responses .

- Case Study: MBLs in Infection Control

In a study investigating the role of MBLs in tuberculosis, it was found that mannan caps on mycobacterial cell walls could inhibit phagosomal maturation in macrophages. This interaction suggests that targeting these pathways with mannosylated compounds could enhance immune responses against infections .

Biochemical Research

Glycosylation Studies

The compound is also utilized in biochemical studies focusing on glycosylation processes. Its structural similarity to natural substrates makes it an ideal candidate for studying enzyme-substrate interactions and the mechanisms underlying glycosylation.

- Case Study: Enzyme Interaction Studies

Research has shown that enzymes like glycosyltransferases exhibit varying affinities for different mannose derivatives, including 4-O-(β-D-Mannopyranosyl)-D-mannose. Understanding these interactions can provide insights into enzyme specificity and the development of glycosylation inhibitors .

Nanotechnology and Biomaterials

Development of Biomaterials

In nanotechnology, 4-O-(β-D-Mannopyranosyl)-D-mannose is being explored for its potential to create biomaterials that mimic natural extracellular matrices. These materials can be utilized in tissue engineering and regenerative medicine.

- Case Study: Tissue Engineering Applications

A recent study demonstrated the use of mannosylated hydrogels for promoting cell adhesion and proliferation in tissue engineering applications. The incorporation of 4-O-(β-D-Mannopyranosyl)-D-mannose enhanced the biocompatibility and functionality of the hydrogels, leading to improved outcomes in cell culture experiments .

Mecanismo De Acción

The biological effects of 4-O-(b-D-Mannopyranosyl)-D-mannose are mediated through its interaction with specific receptors and enzymes. It can act as a substrate for glycosidases, which hydrolyze the glycosidic bond to release mannose units. These mannose units can then participate in various metabolic pathways, influencing cellular processes such as energy production and glycoprotein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

4-O-beta-D-Galactopyranosyl-D-mannopyranose: A similar disaccharide with a galactose unit instead of mannose.

4-O-alpha-D-Mannopyranosyl-D-mannopyranose: An isomer with an alpha-glycosidic bond.

Mannobiose: A general term for disaccharides composed of two mannose units.

Uniqueness

4-O-(b-D-Mannopyranosyl)-D-mannose is unique due to its specific beta-glycosidic linkage, which imparts distinct structural and functional properties compared to its alpha-linked isomers and other disaccharides. This unique linkage influences its biological activity and its interactions with enzymes and receptors.

Propiedades

Número CAS |

15548-43-3 |

|---|---|

Fórmula molecular |

C12H22O11 |

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12+/m1/s1 |

Clave InChI |

GUBGYTABKSRVRQ-KWCWEWCRSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Sinónimos |

4-O-(beta-D-mannopyranosyl)-D-mannose mannobiose |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.